1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)-
Overview
Description
1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of 1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods may include the use of aromatic aldehydes or cyanogen bromide in acetonitrile solution . The reaction conditions often require alkaline alcoholic solutions or mild oxidation agents to facilitate the formation of the benzimidazole ring .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium metabisulphite, aromatic aldehydes, and cyanogen bromide . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield benzimidazole derivatives with different functional groups, while substitution reactions can introduce various substituents on the benzimidazole ring .
Scientific Research Applications
1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- has numerous scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, benzimidazole derivatives are studied for their potential as anticancer agents, antimicrobial agents, and antiparasitic drugs . The compound’s unique structure allows for modifications that can enhance its bioactivity and therapeutic potential .
Mechanism of Action
The mechanism of action of 1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. Benzimidazoles are known to inhibit microtubule formation, which is crucial for cell division and proliferation . This inhibition can lead to the disruption of cellular processes in cancer cells, making benzimidazole derivatives effective anticancer agents . Additionally, the compound may interact with other molecular targets, such as enzymes and receptors, to exert its pharmacological effects .
Comparison with Similar Compounds
Similar compounds to 1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- include other benzimidazole derivatives, such as 2-(1H-benzimidazol-2-yl)-5-(diethylamino) phenol and 1H-Benzimidazole, 2-methyl- . These compounds share the benzimidazole core structure but differ in their substituents, which can significantly impact their pharmacological properties . The uniqueness of 1H-Benzimidazole-1-ethanol, alpha-[(2-chlorophenoxy)methyl]-2-(methoxymethyl)- lies in its specific substituents, which may confer distinct bioactivities and therapeutic potential .
Properties
IUPAC Name |
1-(2-chlorophenoxy)-3-[2-(methoxymethyl)benzimidazol-1-yl]propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-23-12-18-20-15-7-3-4-8-16(15)21(18)10-13(22)11-24-17-9-5-2-6-14(17)19/h2-9,13,22H,10-12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMVYJSUFDFDQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=CC=CC=C2N1CC(COC3=CC=CC=C3Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149395 | |
Record name | α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1018126-50-5 | |
Record name | α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1018126-50-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | α-[(2-Chlorophenoxy)methyl]-2-(methoxymethyl)-1H-benzimidazole-1-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149395 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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